Ethyl 4-[(phenoxycarbonyl)amino]benzoate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-[(phenoxycarbonyl)amino]benzoate involves several chemical reactions. One common method includes the reaction of 4-aminobenzoic acid with phenyl chloroformate in the presence of a base, followed by esterification with ethanol . The reaction conditions typically involve maintaining a controlled temperature and using solvents such as dichloromethane or toluene to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-[(phenoxycarbonyl)amino]benzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-[(phenoxycarbonyl)amino]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(phenoxycarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Ethyl 4-[(phenoxycarbonyl)amino]benzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: This compound is structurally similar but lacks the phenoxycarbonyl group, which affects its reactivity and applications.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
ethyl 4-(phenoxycarbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-20-15(18)12-8-10-13(11-9-12)17-16(19)21-14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFPQKFJVJZLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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